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Compound of Interest
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Compound Name:

methylphenyl)ethanamine
CAS No.: 46035-71-6

Cat. No.: B1608439

Get Quote

Introduction: The "Pharmacological Tofu" of
Phenethylamines

In the structure-activity relationship (SAR) landscape of serotonergic psychedelics, 2C-D (2,5-
dimethoxy-4-methylphenethylamine) occupies a unique and critical role. Alexander Shulgin
famously characterized it as "pharmacological tofu” because, while it possesses distinct
psychoactive properties, its primary utility in research often lies in its ability to serve as a
comparative baseline for 4-substituted phenethylamines.

Unlike its halogenated analogs (2C-B, 2C-I) which exhibit high potency and rigid hydrophobic
interactions at the 5-HT2A receptor, 2C-D features a 4-methyl group. This substituent is
sterically smaller and electronically different from the halogens, resulting in a distinct binding
profile that makes 2C-D an essential "control” compound for investigating the role of lipophilicity
and steric bulk in receptor activation.

Key Research Applications
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* SAR Benchmarking: Defining the contribution of the 4-position substituent to 5-HT2A affinity
and efficacy.

» Behavioral Pharmacology: Validating the Head-Twitch Response (HTR) model using low-
potency partial agonists.

o Metabolic Profiling: Studying O-demethylation versus oxidative deamination pathways in
phenethylamine metabolism.

Mechanism of Action & Signaling Pathway

2C-D acts primarily as a partial agonist at the 5-HT2A and 5-HT2C receptors.[1] Its
psychoactive effects are mediated through the activation of the Gg/11-coupled signaling
cascade, leading to intracellular calcium mobilization and subsequent gene transcription (e.g.,
Egrl, Egr2).

Signaling Cascade Diagram
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Figure 1: Canonical Gg-mediated signaling pathway activated by 2C-D at the 5-HT2A receptor.
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Application 1: Structure-Activity Relationship (SAR)
Profiling

To understand the specific contribution of the 4-methyl group, researchers must compare the
binding affinity (

) of 2C-D against its halogenated counterparts.

Comparative Data: 4-Substituted Phenethylamines

The following table synthesizes binding affinity data, highlighting the lower affinity of 2C-D
compared to 2C-l and 2C-B. This difference drives the hypothesis that the hydrophobic pocket
of the 5-HT2A receptor favors larger, more lipophilic halogens over the methyl group.

5-HT2A 5-HT2C

4-Position Selectivity (2A
Compound bsti .
Substituent (nM) (nM) vs 2C)
2C-D Methyl (-CH3) 24 - 60 12-45 Low
2C-B Bromo (-Br) 1-10 15-30 Moderate
2C-| lodo (-1) 05-5 10-25 High
(Reference )
DOI ) 0.7 2.4 High
Agonist)

Note: Values represent a synthesis of literature ranges (e.g., PDSP database, Halberstadt et
al.). Lower

indicates higher affinity.

Protocol: Radioligand Competition Binding Assay

Objective: Determine the

of 2C-D at 5-HT2A using [3H]-Ketanserin or [3H]-MDL100907.

Materials:
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o HEK293 cells stably expressing human 5-HT2A receptors.

» Radioligand: [3H]-Ketanserin (Antagonist) or [3H]-DOI (Agonist). Note: Agonist radioligands
are preferred for measuring high-affinity state binding.

o Assay Buffer: 50 mM Tris-HCI, 10 mM MgCI2, 0.1 mM EDTA, pH 7.4.
Workflow:

 Membrane Preparation: Homogenize cells in ice-cold buffer; centrifuge at 40,000 x g for 20

min. Resuspend pellet.
* Incubation:
o Total Binding: Membrane + Radioligand (e.g., 1 nM).
o Non-Specific Binding (NSB): Membrane + Radioligand + Excess Mianserin (10 puM).
o Experimental: Membrane + Radioligand + 2C-D (concentration range:

M to
M).
e Equilibrium: Incubate at 37°C for 60 minutes.

o Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold
buffer.

e Analysis: Liquid scintillation counting. Calculate IC50 and convert to
using the Cheng-Prusoff equation.

Self-Validation:

o Positive Control: Run unlabeled Ketanserin or DOI in parallel. If the

deviates >2-fold from literature, the assay is invalid.
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o Hill Slope: Ensure the Hill slope is near 1.0. A slope < 1.0 suggests negative cooperativity or
multiple binding sites.

Application 2: In Vivo Behavioral Assays (Head-
Twitch Response)

The Head-Twitch Response (HTR) in mice is the gold-standard behavioral proxy for 5-HT2A
activation and hallucinogenic potential in humans. 2C-D induces HTR, but with lower potency
than 2C-B or 2C-I.

Protocol: Automated HTR Detection

Method Reference: Halberstadt et al. (2013) — Magnetometer-based detection.
Experimental Setup:
e Subjects: Male C57BL/6J mice (8—10 weeks old).

e Magnet Implantation: Under isoflurane anesthesia, affix a small neodymium magnet to the
skull using dental cement. Allow 1-week recovery.

e Apparatus: Place mouse in a magnetometer coil chamber. Head movements induce voltage
changes in the coil.

Dosing & Procedure:

Acclimation: 10 minutes in the chamber.

Administration: Inject 2C-D (IP or SC).[2]

o Dose Range: 1, 3, 10, 30 mg/kg. (Note: 2C-D requires higher doses than 2C-I due to lower
potency).

Recording: Record coil voltage for 30 minutes post-injection.

Analysis: Use Fast Fourier Transform (FFT) analysis to filter for the specific frequency of
head twitches (approx. 80-100 Hz).
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Validation Check:

e Antagonist Blockade: Pre-treat a subset of mice with M100907 (0.5 mg/kg, a selective 5-
HT2A antagonist). If 2C-D-induced HTR is not abolished by M100907, the behavior is off-
target (false positive).

Application 3: Metabolic Profiling (LC-MS/MS)

Understanding the metabolism of 2C-D is crucial for forensic toxicology and pharmacokinetic
studies. The primary metabolic routes are O-demethylation and oxidative deamination.

Protocol: Metabolite Identification in Plasma

Objective: Detect 2C-D and its major metabolites (4-methyl-2-methoxyphenol derivative).
Instrument: UHPLC coupled to Q-Exactive (Orbitrap) or Triple Quadrupole MS.
Sample Preparation:

o Extraction: Mix 100 pL plasma with 300 pL cold acetonitrile (protein precipitation). Vortex and
centrifuge.

e Supernatant: Evaporate and reconstitute in mobile phase (95:5 Water:MeOH + 0.1% Formic
Acid).

LC Conditions:

e Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm).

o Gradient: 5% B to 95% B over 10 mins (A: Water + 0.1% FA; B: Acetonitrile + 0.1% FA).
MS Settings (Positive lon Mode):

e Precursor lon:m/z 196.13 (Protonated 2C-D,

)

o Key Fragments (MS/MS):
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o m/z 179.10 (Loss of NH3).

o m/z 164.07 (Loss of NH3 + CH3).

o m/z 149.05 (Loss of NH3 + 2xCH3).
Metabolite Targets:
e O-demethyl-2C-D:m/z 182.11 (Loss of -CH2).

o Carboxylic Acid Derivative: Resulting from deamination and oxidation of the ethylamine side
chain.

Safety & Compliance
Legal Status: 2C-D is a Schedule | controlled substance in the United States.[1]
» Licensing: Requires DEA Schedule | Researcher registration.

» Storage: Must be stored in a steel safe or vault meeting DEA Class V security standards (or
higher).

o Disposal: Via reverse distributor or on-site destruction (e.g., chemical incineration) with DEA
Form 41 documentation.

Handling Precautions:

e 2C-D is a potent CNS active agent. Handle in a fume hood.

o Wear nitrile gloves, lab coat, and safety glasses.

o Avoid aerosolization of powder (weigh in a draft-free enclosure).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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